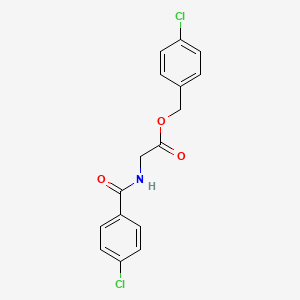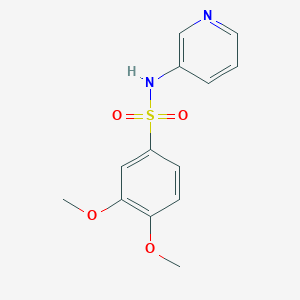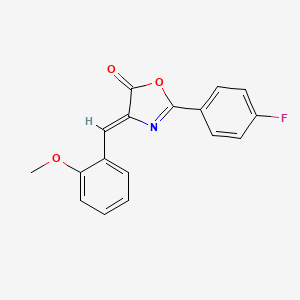
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine, which is an amino acid that is essential for the synthesis of proteins. The purpose of
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. Studies have shown that this compound exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate in lab experiments is its high purity and stability. This compound is readily available in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity towards certain cell types. Therefore, caution must be exercised when handling this compound in lab experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate. One possible direction is the synthesis of novel derivatives of this compound with enhanced antibacterial and antifungal activity. Another direction is the investigation of the anti-inflammatory activity of this compound in animal models of inflammatory disorders. Additionally, the potential use of this compound as a starting material for the synthesis of novel drugs for the treatment of various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate involves the reaction between 4-chlorobenzoyl chloride and glycine in the presence of a base such as triethylamine. The reaction results in the formation of an intermediate product, which is then treated with 4-chlorobenzyl alcohol to obtain the final product. The synthesis method of this compound is a well-established process that has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of novel drugs. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 2-[(4-chlorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-5-1-11(2-6-13)10-22-15(20)9-19-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRPDSNZELYEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)




![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)
